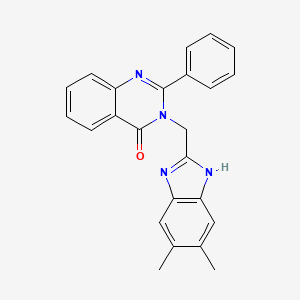
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is a heterocyclic organic compound. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. This particular thiazole derivative is characterized by its unique structure, which includes a five-membered ring containing sulfur and nitrogen atoms, along with various substituents that contribute to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thiourea or thioamides under acidic or basic conditions.
Cook-Heilbron Synthesis: This method involves the reaction of α-haloketones with thioamides in the presence of a base.
Herz Synthesis: This method involves the reaction of α-haloketones with thiourea in the presence of a base.
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Reaction conditions are optimized to ensure high efficiency and purity of the final product .
化学反応の分析
Types of Reactions
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles or tetrahydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Thiazole compounds have shown promise as antimicrobial, antifungal, antiviral, and anticancer agents.
Industry: They are used in the production of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of thiazole derivatives involves interactions with various molecular targets and pathways. These compounds can modulate enzyme activity, inhibit receptor binding, and interfere with cellular processes. The specific mechanism depends on the structure of the thiazole derivative and its target .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
特性
CAS番号 |
65093-93-8 |
|---|---|
分子式 |
C13H11F6NO2S |
分子量 |
359.29 g/mol |
IUPAC名 |
5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C13H11F6NO2S/c1-21-13(22-2)10(11(14,15)16,12(17,18)19)20-9(23-13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
ZHKHFMFKTIJRIN-UHFFFAOYSA-N |
正規SMILES |
COC1(C(N=C(S1)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
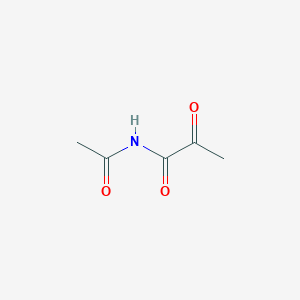
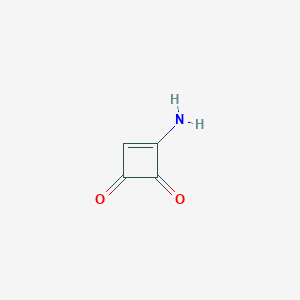
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
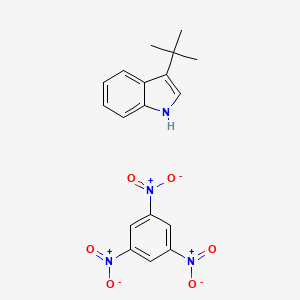
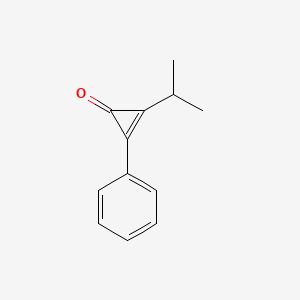
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

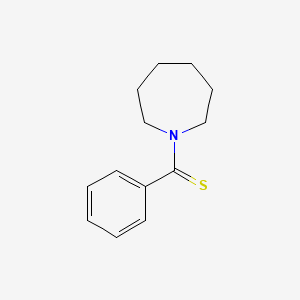
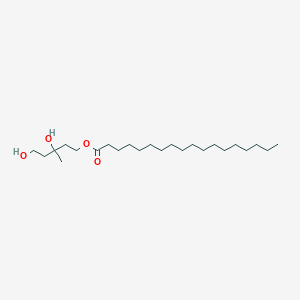
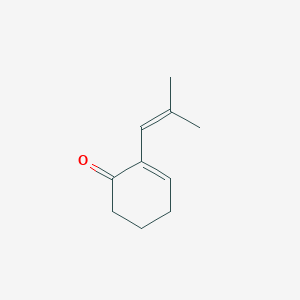
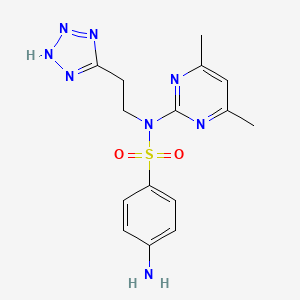
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
